molecular formula C17H20N2O3 B269347 N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea

N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea

Cat. No. B269347
M. Wt: 300.35 g/mol
InChI Key: JJKWZWIRNSHDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea is a chemical compound that has been widely used in scientific research. It is also known as EPPU and is used as an inhibitor of protein kinase C (PKC) and phospholipase C (PLC).

Mechanism of Action

N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea inhibits the activity of PKC and PLC by binding to their catalytic domains. PKC and PLC are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes can lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation in animal models. It has also been shown to reduce the levels of cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to have cardioprotective effects in animal models.

Advantages and Limitations for Lab Experiments

N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea has several advantages for lab experiments. It is a potent inhibitor of PKC and PLC and has high selectivity for these enzymes. The compound is also stable and has a long half-life, which allows for prolonged inhibition of the target enzymes. However, the compound has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. The compound can also be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea in scientific research. One direction is the development of new analogs of the compound with improved properties, such as water solubility and reduced toxicity. Another direction is the use of the compound in combination with other inhibitors to enhance its efficacy. The compound can also be used in studies related to the regulation of PKC and PLC in various cellular processes. Finally, the compound can be used in studies related to the development of new therapies for cancer, inflammation, and cardiovascular diseases.
Conclusion:
N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of PKC and PLC and has shown promising results in the inhibition of tumor growth and the reduction of inflammation in animal models. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of the compound in scientific research, including the development of new analogs and the use of the compound in combination with other inhibitors.

Synthesis Methods

The synthesis of N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea involves the reaction of 3-(2-ethoxyethoxy)aniline with phenyl isocyanate. The reaction is carried out in the presence of a catalyst and solvent. The yield of the reaction is high, and the compound can be purified by recrystallization.

Scientific Research Applications

N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea has been used in various scientific research applications. It has been used as an inhibitor of PKC and PLC in cellular and animal models. It has also been used in studies related to cancer, inflammation, and cardiovascular diseases. The compound has shown promising results in the inhibition of tumor growth and the reduction of inflammation in animal models.

properties

Product Name

N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1-[3-(2-ethoxyethoxy)phenyl]-3-phenylurea

InChI

InChI=1S/C17H20N2O3/c1-2-21-11-12-22-16-10-6-9-15(13-16)19-17(20)18-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H2,18,19,20)

InChI Key

JJKWZWIRNSHDBM-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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